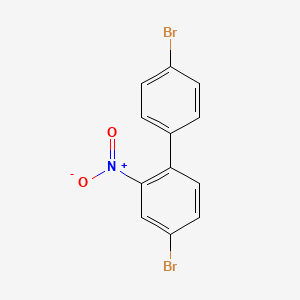

4,4'-Dibromo-2-nitro-1,1'-biphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-(4-bromophenyl)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br2NO2/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15(16)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSJGXRUJCWSJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)Br)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364001 | |

| Record name | 4,4'-Dibromo-2-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439797-69-0 | |

| Record name | 4,4'-Dibromo-2-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Dibromo-2-nitrobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 4,4'-Dibromo-2-nitro-1,1'-biphenyl

An In-Depth Technical Guide to the Synthesis of 4,4'-Dibromo-2-nitro-1,1'-biphenyl

Abstract

This technical guide provides a comprehensive overview of the , a key intermediate in the development of advanced organic materials. The document delves into the primary synthetic methodology—electrophilic nitration of a biphenyl precursor—offering a detailed, field-tested protocol. Furthermore, it explores alternative synthetic strategies, including Ullmann and Suzuki-Miyaura cross-coupling reactions, providing a broader chemical context. The guide is intended for researchers and professionals in organic synthesis and drug development, emphasizing mechanistic understanding, experimental robustness, and safety.

Introduction: Significance of this compound

This compound is a specialized chemical intermediate of significant interest in materials science and synthetic chemistry. Its structure, featuring a twisted biphenyl core functionalized with bromine atoms and a nitro group, makes it a versatile precursor. Most notably, it serves as a crucial building block for the synthesis of 2,7-disubstituted carbazole derivatives.[1][2] These carbazole-based molecules are sought after for their unique electronic and photophysical properties, finding applications in organic light-emitting diodes (OLEDs), photovoltaics, and other areas of molecular electronics.

The strategic placement of the nitro group ortho to the biphenyl linkage and the bromine atoms at the para positions allows for sequential, site-selective chemical modifications, providing a pathway to complex molecular architectures. This guide focuses on the practical synthesis of this valuable compound.

Strategic Approaches to Synthesis

The construction of this compound can be approached from two fundamental perspectives:

-

Functionalization of a Pre-existing Biphenyl Core: This is the most direct and commonly reported method. It involves the selective introduction of a nitro group onto the readily available 4,4'-dibromobiphenyl scaffold via electrophilic aromatic substitution.

-

Construction of the Biphenyl Core via Cross-Coupling: This strategy involves forming the central C-C bond between two appropriately substituted benzene rings. Seminal cross-coupling reactions such as the Suzuki-Miyaura and Ullmann reactions are the primary tools for this approach.

This guide will first detail the protocol for the functionalization approach and then discuss the mechanistic principles of the cross-coupling alternatives.

Primary Synthesis Route: Electrophilic Nitration of 4,4'-Dibromobiphenyl

The most established method for preparing this compound is the direct nitration of 4,4'-dibromobiphenyl. The bromine atoms are ortho-, para-directing deactivators. Nitration will preferentially occur at the positions ortho to the bromine atoms. Due to steric hindrance between the two phenyl rings, substitution occurs primarily at the 2-position.

Mechanistic Rationale

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), the active electrophile, is generated in situ from a mixture of potassium nitrate and concentrated sulfuric acid. This mixture offers a safer and more controlled alternative to traditional fuming nitric acid.[1][2] The nitronium ion attacks one of the electron-rich phenyl rings, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation by a weak base (such as the HSO₄⁻ ion) restores aromaticity and yields the final product.

Caption: Mechanism of Electrophilic Nitration.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[1][2]

Materials & Reagents:

-

4,4'-Dibromobiphenyl

-

Potassium nitrate (KNO₃)

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Glacial acetic acid

-

Ethanol (for recrystallization)

-

Deionized water

-

Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel

-

Heating mantle

Procedure:

-

Reaction Setup: In the three-neck flask, suspend 4,4'-dibromobiphenyl (25 g) in 120 mL of glacial acetic acid.

-

Heating: Begin efficient stirring and heat the suspension to 90°C (363 K). Maintain this temperature for approximately 45 minutes to ensure homogeneity.

-

Nitrating Mixture Preparation: In a separate beaker, carefully and slowly add concentrated H₂SO₄ (36 mL) to powdered KNO₃ (18 g) with cooling in an ice bath. This exothermic reaction generates the nitrating agent.

-

Addition: Add the pre-formed nitrating mixture dropwise to the stirred biphenyl suspension using the dropping funnel. It is critical to maintain the reaction temperature at 90°C throughout the addition. The rate of addition should be controlled to prevent a sudden exotherm.

-

Reaction Completion: After the addition is complete, continue to heat and stir the mixture at 90°C for an additional 30 minutes to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture to room temperature and then pour it slowly into a large beaker containing 500 mL of cold water with stirring.

-

Precipitation and Filtration: A yellow precipitate of the crude product will form. Collect the solid by vacuum filtration and wash it thoroughly with deionized water until the filtrate is neutral.

-

Purification: The crude solid is purified by recrystallization from hot ethanol to yield the final product as a yellow crystalline solid. A typical yield is around 82%.[2]

Caption: Experimental workflow for the nitration synthesis.

Alternative Synthetic Routes: Cross-Coupling Strategies

While nitration is the most direct route, forming the biphenyl core via cross-coupling is a powerful alternative, especially if the starting materials are more accessible.

Ullmann Coupling

The classic Ullmann reaction involves the copper-catalyzed homocoupling of two aryl halide molecules at elevated temperatures.[3] While effective for symmetric biaryls, the reaction is known for requiring harsh conditions (temperatures often >200°C) and can have inconsistent yields.[4] A hypothetical Ullmann-type synthesis for a related dinitro compound, 4,4'-Dibromo-2,2'-dinitrobiphenyl, proceeds from 2,5-dibromonitrobenzene, demonstrating the feasibility of this approach in the biphenyl family.[5]

Caption: Generalized mechanism of the Ullmann Reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a more modern and versatile method for forming C-C bonds. It involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide.[6][7] Its key advantages include mild reaction conditions, high functional group tolerance, and the low toxicity of boron-containing byproducts.[6]

A plausible Suzuki route to this compound could involve coupling 1,4-dibromo-2-nitrobenzene with 4-bromophenylboronic acid . This strategic disconnection allows for the assembly of the target molecule from readily available building blocks.

Caption: The catalytic cycle of Suzuki-Miyaura coupling.

Product Characterization Data

Proper characterization of the final product is essential to confirm its identity and purity.

| Property | Value |

| Chemical Formula | C₁₂H₇Br₂NO₂ |

| Molecular Weight | 357.00 g/mol [8] |

| Appearance | Light orange to yellow crystalline powder[8] |

| Melting Point | 125.0 to 129.0 °C[8] |

| CAS Number | 439797-69-0[8] |

| Crystal Structure Note | The two benzene rings have a dihedral angle of approximately 55.3°.[1][9] |

Conclusion

The is most reliably and efficiently achieved through the electrophilic nitration of 4,4'-dibromobiphenyl using a potassium nitrate and sulfuric acid mixture. This method is high-yielding and utilizes safer reagents compared to historical alternatives. While powerful cross-coupling techniques like the Suzuki-Miyaura reaction present viable alternative pathways for constructing the biphenyl core, the direct functionalization approach remains the method of choice for its simplicity and proven efficacy. This guide provides the necessary theoretical and practical framework for researchers to successfully synthesize this important chemical intermediate.

References

-

Novina, J. J., Vasuki, G., Kumar, S., & Thomas, K. R. J. (2012). 4,4'-Dibromo-2-nitro-biphen-yl. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o319. [Link]

-

(PDF) 4,4′-Dibromo-2-nitrobiphenyl. (2012). ResearchGate. [Link]

-

Ullmann Reaction. Organic Chemistry Portal. [Link]

-

A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. [Link]

-

Novina, J. J., Vasuki, G., Kumar, S., & Thomas, K. R. (2012). 4,4'-Dibromo-2-nitro-biphen-yl. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o319. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Ullmann reaction. L.S.College, Muzaffarpur. [Link]

-

Suzuki-Miyaura Coupling. ChemOrgChem - YouTube. [Link]

-

Suzuki Coupling Mechanism. MH Chem - YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. ossila.com [ossila.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. 4,4'-DIBROMO-2-NITRO-BIPHENYL | 439797-69-0 [chemicalbook.com]

- 9. 4,4'-Dibromo-2-nitro-biphen-yl - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of 4,4'-Dibromo-2-nitro-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dibromo-2-nitro-1,1'-biphenyl is a halogenated and nitrated aromatic compound that serves as a pivotal intermediate in organic synthesis. Its unique structural features, including the presence of two bromine atoms and a nitro group on a biphenyl scaffold, make it a versatile building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, with a particular focus on its role as a precursor to pharmacologically significant carbazole derivatives. Understanding these fundamental properties is crucial for its effective utilization in synthetic chemistry and drug discovery endeavors.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound, with the chemical formula C₁₂H₇Br₂NO₂, dictates its physical and chemical behavior. The presence of the bulky bromine atoms and the nitro group ortho to the biphenyl linkage induces a twisted conformation.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₇Br₂NO₂ | [1] |

| Molecular Weight | 357.01 g/mol | [1] |

| Appearance | Yellow precipitate | [1] |

| Melting Point | 125.0 to 129.0 °C | Not specified in search results |

| Boiling Point (Predicted) | 406.6 ± 30.0 °C | Not specified in search results |

| Density (Predicted) | 1.794 ± 0.06 g/cm³ | Not specified in search results |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pbcn | [1] |

| Dihedral Angle (between benzene rings) | 55.34 (14)° | [1] |

Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative solubility profile can be inferred from its structure and the general behavior of similar brominated and nitrated aromatic compounds. The presence of the polar nitro group and the nonpolar brominated biphenyl structure suggests that it will be soluble in a range of organic solvents. It is expected to be soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as chlorinated solvents like dichloromethane and chloroform. It is also likely to have moderate solubility in alcohols such as ethanol and methanol, particularly upon heating, as indicated by its recrystallization from ethanol.[1] Its solubility in non-polar solvents like hexanes is expected to be low.

Table 2: Predicted Solubility of this compound

| Solvent | Polarity | Predicted Solubility |

| Water | Polar Protic | Insoluble |

| Ethanol | Polar Protic | Sparingly soluble to soluble (increases with heat) |

| Acetone | Polar Aprotic | Soluble |

| Dichloromethane | Nonpolar | Soluble |

| Chloroform | Nonpolar | Soluble |

| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble |

| Hexane | Nonpolar | Insoluble |

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically between 7.0 and 8.5 ppm). The protons on the nitrated ring will be shifted downfield due to the electron-withdrawing effect of the nitro group. The protons on the brominated ring will also exhibit characteristic splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will display 12 distinct signals for the aromatic carbons. The carbon attached to the nitro group will be significantly deshielded and appear at a lower field. The carbons bearing the bromine atoms will also show characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the nitro group (asymmetric and symmetric stretching vibrations typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively). Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings will appear in the 1600-1450 cm⁻¹ region. The C-Br stretching vibrations will be observed in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (357.01 g/mol ). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in a ratio of approximately 1:2:1, which is a definitive indicator of a dibrominated compound.[2] Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and bromine atoms.

Synthesis and Purification

This compound is synthesized via the nitration of 4,4'-dibromobiphenyl. The following protocol is based on a reported literature procedure.[1]

Experimental Protocol: Synthesis of this compound

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, suspend 4,4'-dibromobiphenyl in glacial acetic acid.

-

Heating: Heat the suspension to 363 K (90 °C) with efficient stirring for approximately 45 minutes to ensure good dispersion.

-

Preparation of Nitrating Agent: In a separate beaker, carefully prepare a mixture of potassium nitrate (KNO₃) and concentrated sulfuric acid (H₂SO₄). This mixture generates the nitronium ion (NO₂⁺), the active electrophile for the nitration reaction. The use of KNO₃/H₂SO₄ is a safer and more convenient alternative to fuming nitric acid.

-

Nitration Reaction: Add the pre-formed nitrating mixture dropwise to the heated suspension of 4,4'-dibromobiphenyl, maintaining the temperature at 363 K. The electrophilic nitronium ion attacks one of the aromatic rings of the 4,4'-dibromobiphenyl. The substitution occurs at the 2-position due to the directing effects of the existing substituents and steric hindrance.

-

Reaction Completion: After the addition is complete, continue to heat and stir the reaction mixture for an additional 30 minutes to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture to room temperature and then pour it into a beaker of cold water. The product, being insoluble in water, will precipitate out.

-

Isolation: Filter the resulting yellow precipitate using a Buchner funnel and wash it thoroughly with water to remove any residual acid.

-

Purification: Recrystallize the crude product from ethanol to obtain pure this compound.[1] This process yields the product in high purity (reported yield: 82%).[1]

Application in the Synthesis of Bioactive Molecules

The primary significance of this compound in the context of drug development lies in its role as a key precursor for the synthesis of 2,7-disubstituted carbazole derivatives.

Caption: Synthesis of 2,7-dibromocarbazole from this compound.

The nitro group in this compound can be reduced, which is followed by an intramolecular cyclization to form the carbazole ring system. This reaction, often promoted by reagents like triphenylphosphine (PPh₃), provides a direct route to 2,7-dibromocarbazole.[3]

Pharmacological Significance of Carbazole Derivatives

The 2,7-dibromocarbazole scaffold is a versatile platform for the synthesis of a wide range of biologically active molecules. The bromine atoms at the 2 and 7 positions can be readily functionalized through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents. This has led to the development of carbazole derivatives with a broad spectrum of pharmacological activities, including:

-

Anticancer Activity: Many carbazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4][5]

-

Antimicrobial Activity: The carbazole nucleus is a key pharmacophore in the design of new antibacterial and antifungal agents.[6]

-

Anti-inflammatory Activity: Certain carbazole derivatives have shown promise as anti-inflammatory agents.[5]

-

Antidiabetic Properties: Some carbazole-containing molecules have been investigated for their potential in managing diabetes.[7]

The unique electronic properties of 2,7-disubstituted carbazoles, which differ from their 3,6-disubstituted counterparts, are of significant interest in medicinal chemistry for modulating drug-target interactions.[1]

Conclusion

This compound is a valuable synthetic intermediate with well-defined physical properties. Its importance extends beyond its fundamental chemical characteristics, as it serves as a crucial starting material for the synthesis of 2,7-disubstituted carbazoles, a class of compounds with significant and diverse pharmacological potential. A thorough understanding of the properties and synthesis of this compound is therefore essential for researchers and scientists engaged in the design and development of novel therapeutic agents.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Carbazole Derivatives: Exploring Pharmacological Potential and Applications. Retrieved from [Link]

- Google Patents. (n.d.). CN102875447A - Method for preparing 2,7-dibromocarbazole.

-

ResearchGate. (2025). Chapter 4 Biological and Pharmacological Activities of Carbazole Alkaloids. Retrieved from [Link]

-

PubMed. (2025). Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives. Retrieved from [Link]

- Novina, J. J., Vasuki, G., Kumar, S., & Thomas, K. R. J. (2012). 4,4′-Dibromo-2-nitrobiphenyl. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o319.

-

SpectraBase. (n.d.). 4,4'-Dibromobiphenyl - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Retrieved from [Link]

-

MDPI. (n.d.). Carbazoles: Role and Functions in Fighting Diabetes. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Retrieved from [Link]

-

MDPI. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,1'-Biphenyl, 2-methyl-4'-nitro-. Retrieved from [Link]

-

ResearchGate. (2012). 4,4'-Dibromo-2-nitro-biphen-yl. Retrieved from [Link]

- Google Patents. (n.d.). EP0319915A2 - Method for producing 4,4'-dibromobiphenyl.

-

PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]

-

Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

-

PubMed. (n.d.). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Retrieved from [Link]

-

YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]

-

PubMed. (2012). 4,4'-Dibromo-2-nitro-biphen-yl. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. savemyexams.com [savemyexams.com]

- 3. CN102875447A - Method for preparing 2,7-dibromocarbazole - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Carbazoles: Role and Functions in Fighting Diabetes [mdpi.com]

4,4'-Dibromo-2-nitro-1,1'-biphenyl CAS number and identifiers

An In-Depth Technical Guide to 4,4'-Dibromo-2-nitro-1,1'-biphenyl

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It covers the compound's core identifiers, physicochemical properties, a logical synthetic approach, structural characteristics, key applications as a chemical intermediate, and essential safety protocols.

Core Identification and Chemical Properties

This compound is a polysubstituted aromatic compound featuring a biphenyl core. The strategic placement of two bromine atoms and a nitro group makes it a valuable and versatile precursor in organic synthesis, particularly for creating complex heterocyclic systems and novel pharmaceutical scaffolds.

Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and accurate scientific documentation. The primary identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 439797-69-0 | [1][2][3] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₁₂H₇Br₂NO₂ | [1][2] |

| Synonyms | 4,4'-Dibromo-2-nitrobiphenyl, 4-BROMO-1-(4-BROMOPHENYL)-2-NITROBENZENE | [2] |

| MDL Number | MFCD05854318 | [2] |

| CBNumber | CB81010514 | [1][2] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and reaction conditions. This compound is typically a crystalline solid at room temperature.[3]

| Property | Value | Source |

| Molecular Weight | 357.00 g/mol | [1][3] |

| Appearance | Light orange to yellow to green powder/crystal | [2] |

| Melting Point | 125.0 to 129.0 °C | [2] |

| Boiling Point | 406.6 ± 30.0 °C (Predicted) | [2] |

| Density | 1.794 ± 0.06 g/cm³ (Predicted) | [2] |

Synthesis and Purification Workflow

While specific industrial synthesis protocols are proprietary, a logical and common laboratory-scale synthesis route involves the selective nitration of 4,4'-dibromobiphenyl. This pathway is favored due to the directing effects of the substituents on the biphenyl core.

Synthetic Rationale

The bromine atoms on the 4 and 4' positions are ortho-, para-directing groups for electrophilic aromatic substitution. However, they are also deactivating. The introduction of a nitro group (-NO₂) is a classic electrophilic aromatic substitution reaction. The first bromine atom directs incoming electrophiles to its ortho and para positions. Since the para position is already occupied by the other phenyl ring, the substitution occurs at the ortho position (position 2). The presence of the first bromine atom deactivates the ring, requiring controlled conditions to achieve mono-nitration and prevent further substitution.

Proposed Synthetic Workflow

The following diagram outlines a proposed workflow for the synthesis and purification of this compound.

Caption: Proposed workflow for the synthesis and purification of this compound.

Molecular Structure and Crystallography

The three-dimensional conformation of this compound has been elucidated by single-crystal X-ray diffraction.[4][5] Understanding its structure is key to predicting its reactivity and intermolecular interactions.

The molecule adopts a twisted conformation, which is characteristic of ortho-substituted biphenyls. This twisting arises from the steric hindrance between the nitro group at the 2-position and the hydrogen atom at the 2'-position of the adjacent ring.

-

Dihedral Angle (Benzene Rings): The two benzene rings are not coplanar, exhibiting a significant dihedral angle of 55.34°.[4][5][6]

-

Dihedral Angle (Nitro Group): The nitro group is also twisted relative to the plane of its parent benzene ring, with a dihedral angle of 26.8°.[4][5][6]

-

Crystal Packing: In the solid state, the crystal structure is stabilized by weak intermolecular C-H···Br and C-H···O hydrogen bonding interactions, which form chains that propagate along the c-axis.[4][5][6]

Applications in Research and Drug Development

The utility of this compound stems from its trifunctional nature, providing multiple reaction sites for building complex molecular architectures. Aromatic nitro compounds are a cornerstone in the synthesis of many drugs and bioactive molecules.[7]

Precursor to Heterocyclic Compounds

This compound is a crucial precursor for synthesizing disubstituted carbazole derivatives.[4][6] Carbazoles are a class of nitrogen-containing heterocycles with significant applications in materials science (e.g., for OLEDs due to their electronic properties) and medicinal chemistry, with many derivatives exhibiting a wide range of biological activities.[4]

A Versatile Building Block in Medicinal Chemistry

The three distinct reactive sites—two bromine atoms and one nitro group—can be selectively functionalized, making this compound a strategic building block for creating libraries of potential drug candidates.

-

Suzuki and other Cross-Coupling Reactions: The C-Br bonds are amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, alkyl, or alkyne substituents.[8] This is a foundational technique in modern drug discovery for building molecular complexity.

-

Nucleophilic Aromatic Substitution (SNAAr): The electron-withdrawing nitro group activates the aromatic ring, potentially allowing for nucleophilic substitution of the bromine atoms, although this is less common than cross-coupling.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂). This resulting amino group is a key functional handle for forming amides, sulfonamides, ureas, and other functionalities prevalent in pharmaceuticals.

The following diagram illustrates the key reaction pathways.

Sources

- 1. 4,4'-DIBROMO-2-NITRO-BIPHENYL - Safety Data Sheet [chemicalbook.com]

- 2. 4,4'-DIBROMO-2-NITRO-BIPHENYL | 439797-69-0 [chemicalbook.com]

- 3. labproinc.com [labproinc.com]

- 4. researchgate.net [researchgate.net]

- 5. 4,4'-Dibromo-2-nitro-biphen-yl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core | MDPI [mdpi.com]

- 8. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Molecular Structure of 4,4'-Dibromo-2-nitro-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and synthesis of 4,4'-Dibromo-2-nitro-1,1'-biphenyl (CAS No. 439797-69-0). This compound is a key intermediate in the synthesis of various functional organic molecules, particularly carbazole derivatives used in organic electronics. This document synthesizes crystallographic data, spectroscopic principles, and established synthetic protocols to offer a holistic understanding of this important chemical entity.

Introduction: The Significance of a Twisted Moiety

This compound is a polysubstituted aromatic compound whose utility in synthetic chemistry is largely dictated by its unique structural and electronic properties. The presence of two bromine atoms at the para positions of the biphenyl core provides reactive handles for cross-coupling reactions, while the nitro group at the ortho position significantly influences the molecule's conformation and reactivity. Biphenyl and its derivatives are crucial industrial intermediates, finding applications in the production of heat transfer fluids, dye carriers, and as precursors to polychlorinated biphenyls (PCBs).[1] The specific substitution pattern of this compound makes it a valuable precursor for the synthesis of 2,7-disubstituted carbazole derivatives, which exhibit interesting electronic properties distinct from their 3,6-disubstituted counterparts.[1]

Molecular Structure and Conformation

The molecular formula of this compound is C₁₂H₇Br₂NO₂.[2] A detailed understanding of its three-dimensional structure is paramount to appreciating its chemical behavior.

Crystallographic Analysis

Single-crystal X-ray diffraction studies have provided precise insights into the solid-state structure of this compound.[2] The key takeaway from this analysis is the molecule's twisted conformation.

-

Dihedral Angle of Biphenyl Rings: The two phenyl rings are not coplanar. They exhibit a significant dihedral angle of 55.34(14)°.[2] This twist is a direct consequence of the steric hindrance imposed by the bulky nitro group at the 2-position.

-

Orientation of the Nitro Group: The nitro group itself is also twisted relative to the phenyl ring to which it is attached, with a dihedral angle of 26.8(2)°.[2]

This twisted geometry is a critical determinant of the molecule's electronic properties, as it affects the extent of π-conjugation between the two aromatic rings.

Intermolecular Interactions and Crystal Packing

In the solid state, the crystal structure of this compound is stabilized by a network of weak intermolecular interactions. Specifically, C-H···Br and C-H···O hydrogen bonds are observed, which lead to the formation of chains that propagate along the c-axis of the crystal lattice.[2]

Physicochemical and Spectroscopic Characterization

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 439797-69-0 | [3] |

| Molecular Formula | C₁₂H₇Br₂NO₂ | [2] |

| Molecular Weight | 357.00 g/mol | [3] |

| Appearance | Light orange to yellow to green powder/crystal | [3] |

| Melting Point | 125.0 to 129.0 °C | [3] |

| Boiling Point (Predicted) | 406.6 ± 30.0 °C | [3] |

| Density (Predicted) | 1.794 ± 0.06 g/cm³ | [3] |

| Crystal System | Orthorhombic | [2] |

| Space Group | Pbcn | [2] |

Spectroscopic Data (Predicted and Typical)

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm). Due to the unsymmetrical substitution, all seven protons are chemically non-equivalent and will likely appear as a series of doublets and multiplets. The proton ortho to the nitro group is expected to be the most deshielded.

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display 12 distinct signals for the 12 carbon atoms in the molecule. The carbon atom attached to the nitro group (C2) will be significantly deshielded. The carbons bonded to the bromine atoms (C4 and C4') will also show characteristic chemical shifts.

3.1.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group. The asymmetric and symmetric stretching vibrations of the N-O bonds in aromatic nitro compounds typically appear in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. Other significant peaks will include C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹) and C=C stretching vibrations within the rings (around 1600-1450 cm⁻¹). The C-Br stretching vibrations are expected to appear in the fingerprint region, typically below 1000 cm⁻¹.

3.1.4. Mass Spectrometry

The mass spectrum will show a characteristic isotopic pattern for a compound containing two bromine atoms. The molecular ion peak (M⁺) will be accompanied by (M+2)⁺ and (M+4)⁺ peaks with a relative intensity ratio of approximately 1:2:1, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The fragmentation pattern will likely involve the loss of the nitro group (NO₂) and successive loss of bromine atoms.

Synthesis and Reactivity

Synthesis of this compound

The synthesis of this compound is achieved through the electrophilic nitration of 4,4'-dibromobiphenyl. A well-established and efficient protocol avoids the use of fuming nitric acid, opting for a milder nitrating mixture.[2]

Experimental Protocol:

-

Suspension: Suspend 4,4'-dibromobiphenyl (25 g) in 120 ml of glacial acetic acid.

-

Heating: Heat the suspension to 363 K (90 °C) for 45 minutes with efficient stirring.

-

Nitrating Mixture Preparation: Prepare a mixture of potassium nitrate (KNO₃, 18 g) and concentrated sulfuric acid (H₂SO₄, 36 ml).

-

Addition: Add the preformed nitrating mixture dropwise to the heated suspension, maintaining the temperature at 363 K.

-

Reaction Completion: After the addition is complete, continue to heat and stir the mixture for an additional 30 minutes.

-

Work-up: Cool the reaction mixture and pour it into water.

-

Isolation and Purification: Filter the resulting yellow precipitate and recrystallize it from ethanol. The reported yield for this procedure is 82%.[2]

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Mechanism of Nitration and Regioselectivity:

The nitration of 4,4'-dibromobiphenyl is an electrophilic aromatic substitution reaction. The bromine atoms are ortho, para-directing but deactivating groups. The biphenyl system itself is activating. The regioselectivity, with the nitro group entering at the 2-position, is a result of a combination of electronic and steric factors. The positions ortho to the inter-ring bond are generally activated. While the bromine atoms direct to their ortho and para positions, the steric bulk of the bromine atoms and the other phenyl ring likely disfavors substitution at the positions ortho to the bromines. The 2-position is electronically activated and relatively less sterically hindered compared to other available positions.

Reactivity and Applications

The primary utility of this compound lies in its role as a versatile synthetic intermediate.

4.2.1. Synthesis of Carbazole Derivatives:

The most prominent application is its use as a precursor for 2,7-dibromocarbazole. This is typically achieved through a reductive cyclization reaction, often referred to as the Cadogan reaction.[4]

Experimental Protocol for Cadogan Cyclization:

-

Reaction Setup: A solution of this compound and a reducing agent, such as triphenylphosphine (PPh₃), in a high-boiling solvent like o-dichlorobenzene is prepared.[1]

-

Heating: The reaction mixture is heated to a high temperature (e.g., 180 °C) for several hours.[1]

-

Work-up and Purification: After cooling, the product is purified by column chromatography.

Diagram of Carbazole Synthesis:

Caption: Synthesis of 2,7-dibromocarbazole via Cadogan cyclization.

4.2.2. Potential in Cross-Coupling Reactions:

The two bromine atoms on the biphenyl core are susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of functional groups, making it a valuable building block for the synthesis of complex organic materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[4]

Solubility Profile

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For specific handling and disposal guidelines, consult the material safety data sheet (MSDS) provided by the supplier.[5]

Conclusion

This compound is a structurally intriguing and synthetically valuable molecule. Its twisted conformation, a result of steric hindrance from the ortho-nitro group, influences its electronic properties. The presence of two bromine atoms and a nitro group provides multiple reaction sites, making it a key intermediate in the synthesis of functional materials, most notably 2,7-disubstituted carbazoles. This guide has provided a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and reactivity, offering a valuable resource for researchers in organic synthesis and materials science.

References

-

Novina, J. J., Vasuki, G., Kumar, S., & Thomas, K. R. J. (2012). 4,4′-Dibromo-2-nitrobiphenyl. Acta Crystallographica Section E: Structure Reports Online, 68(2), o319. [Link]

-

Freeman, A. W., & Urvoy, M. (2005). Efficient Synthesis of 2,7-Dibromocarbazoles as Components for Electroactive Materials. The Journal of Organic Chemistry, 70(13), 5014–5019. [Link]

- Google Patents. (n.d.). CN102875447A - Method for preparing 2,7-dibromocarbazole.

-

Novina, J. J., Vasuki, G., Kumar, S., & Thomas, K. R. J. (2012). 4,4′-Dibromo-2-nitrobiphenyl. ResearchGate. [Link]

Sources

spectroscopic data for 4,4'-Dibromo-2-nitro-1,1'-biphenyl

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,4'-Dibromo-2-nitro-1,1'-biphenyl

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the , a key intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles and methodologies of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). By integrating established experimental protocols with in-depth spectral interpretation, this guide serves as a practical resource for the structural elucidation of this and similar poly-substituted biphenyl compounds.

Introduction: The Significance of this compound

This compound is a polysubstituted aromatic compound of significant interest in the synthesis of novel organic materials and pharmaceutical precursors. Its utility often lies in the selective functionalization of the biphenyl core, which is made possible by the distinct electronic environments created by the bromo and nitro substituents. Accurate and unambiguous structural confirmation is paramount for its application in multi-step syntheses, and this is primarily achieved through a combination of modern spectroscopic techniques.

The twisted conformation of the biphenyl rings, a consequence of steric hindrance from the ortho-nitro group, further influences its chemical reactivity and spectroscopic properties. A thorough understanding of its spectral characteristics is, therefore, not merely a quality control exercise but a foundational aspect of its synthetic utility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atomic nuclei. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.85 | d | 1H | H-3 |

| ~ 7.65 | dd | 1H | H-5 |

| ~ 7.50 | d | 1H | H-6 |

| ~ 7.60 | d | 2H | H-2', H-6' |

| ~ 7.35 | d | 2H | H-3', H-5' |

In-depth Interpretation:

The ¹H NMR spectrum of this compound is predicted to exhibit a complex pattern of signals in the aromatic region, reflecting the asymmetrical nature of the molecule. The protons on the nitro-substituted ring (ring A) are expected to be more downfield due to the electron-withdrawing nature of the nitro group.

-

H-3: This proton is ortho to the nitro group and is expected to be the most deshielded proton on ring A, appearing as a doublet due to coupling with H-5.

-

H-5: This proton is meta to the nitro group and ortho to the bromine atom. It will appear as a doublet of doublets due to coupling with both H-3 and H-6.

-

H-6: This proton is para to the nitro group and will be a doublet due to coupling with H-5.

-

H-2', H-6' and H-3', H-5': The protons on the bromo-substituted ring (ring B) are in a more symmetrical environment. The two protons ortho to the biphenyl linkage (H-2' and H-6') will be chemically equivalent and appear as a doublet, coupled to their respective meta protons. Similarly, the two protons meta to the biphenyl linkage (H-3' and H-5') will be equivalent and appear as a doublet.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of dry, purified this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[3]

-

Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be tuned and the magnetic field shimmed to achieve optimal resolution and lineshape.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters, such as a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds. Co-add 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 148 | C-2 (bearing NO₂) |

| ~ 139 | C-1' |

| ~ 138 | C-1 |

| ~ 133 | C-3', C-5' |

| ~ 132 | C-5 |

| ~ 130 | C-2', C-6' |

| ~ 125 | C-4 (bearing Br) |

| ~ 124 | C-3 |

| ~ 123 | C-4' (bearing Br) |

| ~ 122 | C-6 |

In-depth Interpretation:

The ¹³C NMR spectrum will show ten distinct signals for the twelve carbon atoms, as two pairs of carbons on the 4'-bromophenyl ring are chemically equivalent.

-

Quaternary Carbons: The carbons bearing the nitro group (C-2) and the ipso-carbons of the biphenyl linkage (C-1 and C-1') are expected to be significantly downfield. The carbons attached to the bromine atoms (C-4 and C-4') will also be deshielded, though to a lesser extent.

-

Protonated Carbons: The chemical shifts of the protonated carbons will be influenced by the attached substituents. The electron-withdrawing nitro group will cause a downfield shift for the carbons in its vicinity.

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation and instrument setup are the same as for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (typically several hundred to a few thousand) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus. A relaxation delay of 2-5 seconds is recommended to ensure accurate integration of quaternary carbons, if desired.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. The solvent signal of CDCl₃ at 77.16 ppm can be used for referencing.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 1525 | Strong | Asymmetric NO₂ stretch |

| ~ 1350 | Strong | Symmetric NO₂ stretch |

| ~ 1600, 1475 | Medium-Strong | Aromatic C=C stretching |

| ~ 1050 | Strong | C-Br stretch |

| ~ 830 | Strong | C-H out-of-plane bending (para-disubstitution) |

In-depth Interpretation:

The FT-IR spectrum of this compound will be dominated by the characteristic absorptions of the nitro group and the substituted aromatic rings.

-

Nitro Group: The most prominent features will be the strong asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group, expected around 1525 cm⁻¹ and 1350 cm⁻¹, respectively. The presence of these two intense bands is a strong indicator of a nitro compound.

-

Aromatic Rings: The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

-

Bromo Substituents: The C-Br stretching vibration is expected to appear in the fingerprint region, typically around 1050 cm⁻¹.

-

Substitution Pattern: A strong absorption around 830 cm⁻¹ is indicative of the C-H out-of-plane bending for a 1,4-disubstituted (para) aromatic ring, corresponding to the 4'-bromophenyl moiety.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the dry sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5][6]

-

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record a background spectrum of the empty sample compartment. Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7][8] Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules.[9]

Predicted Mass Spectrum Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 357/359/361 | High | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster) |

| 311/313/315 | Moderate | [M-NO₂]⁺ |

| 232/234 | Moderate | [M-Br-NO₂]⁺ |

| 152 | Moderate | [C₁₂H₈]⁺ (Biphenyl radical cation) |

In-depth Interpretation:

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.

-

Molecular Ion Cluster: The molecular ion will appear as a cluster of three peaks at m/z 357 (containing two ⁷⁹Br atoms), 359 (containing one ⁷⁹Br and one ⁸¹Br atom), and 361 (containing two ⁸¹Br atoms). The relative intensities of these peaks will be approximately 1:2:1, which is a definitive signature for a molecule containing two bromine atoms.

-

Fragmentation Pattern: The primary fragmentation pathway is expected to be the loss of the nitro group (NO₂, 46 Da), resulting in a fragment ion cluster at m/z 311/313/315. Subsequent loss of a bromine atom would lead to a fragment at m/z 232/234. The observation of the biphenyl radical cation at m/z 152 would indicate the cleavage of both bromo and nitro substituents.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample (typically in solution or as a solid on a direct insertion probe) into the high vacuum of the mass spectrometer's ion source. The sample is vaporized by heating.

-

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a molecular ion ([M]⁺) and various fragment ions.[7][9]

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Visualizations

Caption: Molecular structure of this compound.

Caption: Workflow for the synthesis and spectroscopic validation.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of NMR, FT-IR, and Mass Spectrometry. This guide has outlined the predicted spectroscopic data and provided a framework for its interpretation, grounded in established scientific principles. By following the detailed experimental protocols and understanding the rationale behind the spectral features, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development endeavors.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. UCLA Chemistry. Retrieved from [Link]

-

KNUST. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Materials Engineering Department. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved from [Link]

-

Srivastava, V. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spec. Bitesize Bio. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry. Retrieved from [Link]

-

Scribd. (n.d.). Experiment No: 1 Experiment Name: Analysis of Samples Using Fourier Transform Infrared Spectroscopy. I. Aim. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]

-

Scribd. (n.d.). 1H-NMR Organic Structure Guide. Retrieved from [Link]

-

AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). Retrieved from [Link]

Sources

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]

- 2. azolifesciences.com [azolifesciences.com]

- 3. benchchem.com [benchchem.com]

- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. scribd.com [scribd.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. bitesizebio.com [bitesizebio.com]

- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

solubility of 4,4'-Dibromo-2-nitro-1,1'-biphenyl in organic solvents

An In-depth Technical Guide to the Solubility of 4,4'-Dibromo-2-nitro-1,1'-biphenyl in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of this compound, a crucial intermediate in organic synthesis.[1][2] Given its role in the formation of carbazole derivatives and other functionalized biphenyl compounds, understanding its behavior in various organic solvents is paramount for researchers, chemists, and professionals in drug development.[1][2] This document will delve into the theoretical underpinnings of its solubility, provide a detailed experimental protocol for its determination, and offer insights into data interpretation, thereby equipping scientists with the necessary tools for its effective use.

Introduction to this compound

This compound is a biphenyl derivative characterized by the presence of two bromine atoms and a nitro group attached to the biphenyl backbone.[1][2] Its molecular structure, featuring a twisted conformation with a significant dihedral angle between the two benzene rings, influences its physicochemical properties, including its solubility.[1][2] This compound serves as a key precursor in the synthesis of various organic materials, making the study of its solubility essential for optimizing reaction conditions, purification processes, and formulation development.[1][2]

Theoretical Considerations for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be miscible.[3][4] The solubility of this compound in a given organic solvent is influenced by several factors:

-

Polarity: The presence of the nitro group introduces polarity to the molecule. However, the overall molecule has significant nonpolar character due to the two phenyl rings and bromine atoms. This dual nature suggests that it will exhibit moderate solubility in a range of solvents.

-

Molecular Size and Shape: Larger molecules can be more challenging for solvent molecules to surround and dissolve.[4] The twisted structure of this compound may also impact how effectively solvent molecules can interact with it.[1][2]

-

Intermolecular Forces: The potential for dipole-dipole interactions due to the nitro group, and London dispersion forces from the aromatic rings, will play a role in its interaction with different solvents.

-

Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.[4][5][6]

Experimental Determination of Equilibrium Solubility

The equilibrium solubility assay, often referred to as the shake-flask method, is a gold-standard technique for determining the solubility of a compound in a specific solvent.[7][8] This method involves saturating a solvent with the solute and then quantifying the amount of dissolved compound.

Materials and Equipment

-

This compound (solid form)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, chloroform, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Experimental Protocol

-

Preparation of Stock Solution and Calibration Curve:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in which it is freely soluble to prepare a stock solution of known concentration.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Analyze these standards using HPLC to generate a calibration curve of peak area versus concentration. This curve will be used to determine the concentration of the saturated solutions.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled incubator on an orbital shaker.

-

Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium.[7] An equilibration time of 24 to 72 hours is typically recommended.[9]

-

-

Sample Separation and Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.[7][9]

-

Immediately dilute the filtered sample with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample by HPLC.

-

-

Data Analysis and Calculation:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

The calculated concentration represents the equilibrium solubility of the compound in the test solvent at the specified temperature.

-

Experimental Workflow Diagram

Figure 1. Workflow for Equilibrium Solubility Determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison across different solvents.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) |

| Hexane | 0.1 | < 0.1 |

| Toluene | 2.4 | 5 - 10 |

| Dichloromethane | 3.1 | 20 - 30 |

| Ethyl Acetate | 4.4 | 15 - 25 |

| Acetone | 5.1 | 10 - 20 |

| Ethanol | 5.2 | 1 - 5 |

| Methanol | 6.6 | < 1 |

| Water | 10.2 | < 0.01 |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

The results should be interpreted in the context of the solvent's properties. For instance, higher solubility in dichloromethane and ethyl acetate would be consistent with the compound's mixed polarity. Low solubility in nonpolar hexane and highly polar methanol and water would also be expected.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the . While pre-existing quantitative data is sparse, the detailed experimental protocol outlined herein provides a reliable method for researchers to generate this crucial information. A thorough understanding of the solubility of this important synthetic intermediate is essential for its effective application in research and development, enabling the optimization of reaction conditions, purification strategies, and the overall efficiency of synthetic processes.

References

- AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol.

- Li, S., et al. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

- (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate.

- (n.d.). Procedure For Determining Solubility of Organic Compounds. Scribd.

- ECHEMI. (n.d.). 4,4'-DIBROMO-2-NITRO-BIPHENYL SDS, 439797-69-0 Safety Data Sheets.

- (n.d.). 2.2.2. Equilibrium solubility measurement. Bio-protocol.

- ChemicalBook. (2024). 4,4'-DIBROMO-2-NITRO-BIPHENYL - Safety Data Sheet.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.

- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.

- (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Fisher Scientific. (2024). SAFETY DATA SHEET.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- BLDpharm. (n.d.). 4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl.

- Novina, J. J., et al. (2012). 4,4'-Dibromo-2-nitro-biphen-yl. ResearchGate.

- ChemicalBook. (2024). 4,4'-DIBROMO-2-NITRO-BIPHENYL | 439797-69-0.

- PubChem. (n.d.). 4'-Bromo-2-nitrobiphenyl.

- PubChem. (n.d.). 4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl.

- ChemicalBook. (n.d.). 4,4'-dibromo-3-nitro-1,1'-biphenyl CAS#: 27701-73-1.

- (n.d.). (PDF) 4,4′-Dibromo-2-nitrobiphenyl. ResearchGate.

- ChemBK. (2024). 4-BroMo-4'-nitro-1,1'-biphenyl.

- BYJU'S. (n.d.). Factors Affecting Solubility.

- AAT Bioquest. (2022). What factors affect solubility?.

- CK-12. (2012). 17.4 Factors Affecting Solubility.

- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.

- Ossila. (n.d.). 4,4'-Dibromo-2,2'-dinitrobiphenyl.

- National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls.

- Google Patents. (n.d.). CN101851148A - Preparation method of 4,4'-dibromobiphenyl.

- (n.d.). 1,1'-Biphenyl, 2-methyl-4'-nitro. Organic Syntheses Procedure.

- Novina, J. J., et al. (2012). 4,4'-Dibromo-2-nitro-biphen-yl. PubMed.

- Saikia, I., et al. (n.d.). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. SEARCH.

- Saikia, I., et al. (2016). Use of Bromine and Bromo‐Organic Compounds in Organic Synthesis. Semantic Scholar.

- Wikipedia. (n.d.). 4-Nitrobiphenyl.

- (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. PDF Free Download.

- PubChem. (n.d.). 4,4'-Dinitro-1,1'-biphenyl.

- SARA Research & Development Centre. (n.d.). Buy 4 4‑Dibromo Biphenyl Online.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 5. byjus.com [byjus.com]

- 6. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]

- 7. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Crystal Structure of 4,4'-Dibromo-2-nitro-1,1'-biphenyl

This guide provides a comprehensive technical overview of the crystal structure of 4,4'-Dibromo-2-nitro-1,1'-biphenyl, tailored for researchers, scientists, and professionals in drug development and materials science. We will delve into the synthesis, crystallization, and detailed crystallographic analysis of this compound, offering insights into its molecular conformation and intermolecular interactions.

Introduction: The Significance of Substituted Biphenyls

Biphenyls and their derivatives are a cornerstone in various chemical industries, serving as crucial intermediates in the production of everything from heat transfer fluids and dye carriers to pharmaceuticals and advanced organic materials.[1][2] The specific substitution pattern on the biphenyl core dictates its physicochemical properties and potential applications. This compound, in particular, is a valuable precursor for the synthesis of 2,7-disubstituted carbazole derivatives.[1][2] These carbazoles are known for their unique electronic properties, making them promising candidates for applications in organic electronics.[1][2] Understanding the precise three-dimensional structure of this precursor is paramount for designing and synthesizing novel functional materials with tailored properties.

Synthesis and Crystallization: A Guided Workflow

The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, offering high yields and broad functional group tolerance.[3][4][5][6][7]

Rationale for the Suzuki-Miyaura Approach

The Suzuki-Miyaura coupling is the method of choice for this synthesis due to several key advantages:

-

High Efficiency: The reaction typically proceeds with high yields, minimizing waste and maximizing product output.

-

Mild Reaction Conditions: The reaction can often be carried out under relatively mild conditions, preserving sensitive functional groups on the reactants.[3]

-

Commercial Availability of Precursors: The required starting materials, a boronic acid and an aryl halide, are readily available from commercial suppliers.

-

Tolerance to Functional Groups: The nitro group on one of the reactants is well-tolerated in Suzuki-Miyaura couplings, making it an ideal method for synthesizing nitro-substituted biphenyls.[3][4]

Detailed Experimental Protocol for Synthesis

The following protocol outlines a reliable method for the synthesis of this compound.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.

Step-by-Step Procedure:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine 1-bromo-4-iodobenzene (1.0 eq), 2-nitrophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask.

-

Degassing: Bubble nitrogen or argon gas through the reaction mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis.[8][9] Slow evaporation is a reliable method for growing crystals of this compound.

Protocol for Single Crystal Growth:

-

Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent system, such as a mixture of dichloromethane and hexane.

-

Slow Evaporation: Place the solution in a small vial, loosely capped to allow for slow evaporation of the solvent at room temperature.

-

Crystal Growth: Over a period of several days to a week, as the solvent slowly evaporates, the solution will become supersaturated, and single crystals should form.

-

Crystal Selection: Carefully select a well-formed, transparent crystal with sharp edges and no visible defects for X-ray diffraction analysis.[9]

Crystallographic Analysis: Unveiling the Three-Dimensional Structure

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the atomic arrangement within a crystal, including bond lengths, bond angles, and unit cell dimensions.[8][10][11][12]

Diagram of the Crystallographic Analysis Workflow:

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Collection and Processing

A suitable single crystal of this compound is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[8] The data is collected at a controlled temperature, typically 293 K.[1][2] The collected diffraction data are then processed, which involves integrating the intensities of the diffraction spots and applying corrections for various experimental factors.

Structure Solution and Refinement

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Molecular and Crystal Structure of this compound

The single-crystal X-ray diffraction analysis of this compound reveals a twisted conformation.[1][2][13]

Molecular Conformation

The two benzene rings of the biphenyl core are not coplanar. The dihedral angle between the two rings is approximately 55.34 (14)°.[1][2][13] This significant twist is due to the steric hindrance caused by the nitro group at the 2-position. The nitro group itself is also twisted with respect to the benzene ring to which it is attached, with a dihedral angle of about 26.8 (2)°.[1][2][13]

Crystallographic Data

The key crystallographic data for this compound are summarized in the table below.[1][2]

| Parameter | Value |

| Chemical Formula | C₁₂H₇Br₂NO₂ |

| Formula Weight | 357.01 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2345 (9) |

| b (Å) | 9.8765 (8) |

| c (Å) | 20.7517 (13) |

| β (°) | 94.567 (3) |

| Volume (ų) | 2294.5 (3) |

| Z | 8 |

| Density (calculated) (g/cm³) | 2.068 |

| Absorption Coefficient (mm⁻¹) | 7.46 |

| F(000) | 1360 |

| R-factor | 0.042 |

| wR-factor | 0.095 |

Intermolecular Interactions

The crystal structure is stabilized by intermolecular C-H···Br and C-H···O interactions.[1][2][13] These weak hydrogen bonds lead to the formation of chains that propagate along the c-axis direction.[1][2][13] These non-covalent interactions play a crucial role in the packing of the molecules in the crystal lattice.

Potential Applications and Future Directions

As a key intermediate in the synthesis of 2,7-disubstituted carbazoles, this compound holds significant potential in the development of novel organic electronic materials.[1][2] The twisted conformation of this biphenyl derivative can influence the electronic properties of the resulting carbazole-based materials. A thorough understanding of its solid-state structure is therefore essential for the rational design of new materials with tailored optoelectronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Further research could focus on co-crystallization studies to modulate the solid-state packing and intermolecular interactions, potentially leading to materials with enhanced charge transport properties. Additionally, the synthetic methodology can be expanded to create a library of related substituted biphenyls for structure-property relationship studies.

References

-

Novina, J. J., Vasuki, G., Kumar, S., & Thomas, K. R. J. (2012). 4,4'-Dibromo-2-nitro-biphenyl. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o319. [Link]

-

Novina, J. J., Vasuki, G., Kumar, S., & Thomas, K. R. J. (2012). 4,4'-Dibromo-2-nitro-biphenyl. ResearchGate. [Link]

-

Novina, J. J., Vasuki, G., Kumar, S., & Thomas, K. R. J. (2012). 4,4′-Dibromo-2-nitrobiphenyl. ResearchGate. [Link]

-

Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. ResearchGate. [Link]

-

Meany, J. E., Kelley, S. P., Metzger, R. M., & Robin, M. B. Crystal Structure of 4,4′-Dibromo-2′,5′-Dimethoxy-[1,1′-Biphenyl]-2,5-Dione (BrHBQBr). Amanote Research. [Link]

-

1,1'-Biphenyl, 4,4'-dibromo-2,3'-dinitro-. PubChem. [Link]

-

4,4'-Dibromo Biphenyl. SARA Research & Development Centre. [Link]

-

4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl. PubChem. [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Accu-group. [Link]

-

Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with phenylboronic acid. ResearchGate. [Link]

-

Preparation of Single Crystals for X-ray Diffraction. University of Zurich. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

- Method for producing 4,4'-dibromobiphenyl.

-

Determination of crystal structure by single crystal X-ray diffraction. SlidePlayer. [Link]

- Preparation method of 4,4'-dibromobiphenyl.

-

Applications of X-Ray Single Crystal Diffraction to Structure Determination. South Dakota State University. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Single-crystal X-ray Diffraction. Carleton College. [Link]

-

1,1'-Biphenyl, 4,4'-dibromo-. NIST WebBook. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]